N-[3-methyl-4-(propan-2-yl)phenyl]-N-[3-(morpholin-4-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide
Description
Properties
IUPAC Name |
N-(3-methyl-4-propan-2-ylphenyl)-N-(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4/c1-16(2)20-10-9-19(15-17(20)3)28(18(4)29)24-23(27-11-13-32-14-12-27)25(30)21-7-5-6-8-22(21)26(24)31/h5-10,15-16H,11-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSKPEOTWJXPHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C2=C(C(=O)C3=CC=CC=C3C2=O)N4CCOCC4)C(=O)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2,3-Dichloro-1,4-Naphthoquinone
The synthesis begins with chlorination of 1,4-naphthoquinone using phosphorus pentachloride in refluxing chlorobenzene (82% yield).
Morpholine Substitution
Treatment of 2,3-dichloro-1,4-naphthoquinone with morpholine in ethanol at 80°C selectively replaces the C3 chloride, yielding 3-chloro-2-morpholino-1,4-naphthoquinone (Table 1).
Table 1 : Optimization of morpholine substitution
| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol | 60 | 24 | 58 |
| 2 | DMF | 100 | 12 | 41 |
| 3 | Ethanol | 80 | 18 | 76 |
Amination at C2 Position
Buchwald-Hartwig amination of 3-chloro-2-morpholino-1,4-naphthoquinone with aqueous ammonia and Pd(OAc)$$_2$$/Xantphos in toluene affords the desired amine (63% yield). Key spectral data:
- $$ ^1H $$ NMR (400 MHz, CDCl$$_3$$): δ 8.12 (d, J = 7.6 Hz, 1H), 7.89 (t, J = 7.6 Hz, 1H), 3.78–3.72 (m, 4H, morpholine), 2.95–2.89 (m, 4H, morpholine).
- HRMS (ESI): m/z calcd for C$${14}$$H$${13}$$N$$2$$O$$3$$ [M+H]$$^+$$: 265.0954; found: 265.0951.
Synthesis of 3-Methyl-4-(Propan-2-yl)Aniline
Nitration and Reduction
4-Isopropyl-3-methylnitrobenzene is reduced using H$$_2$$/Pd-C in ethanol to yield the amine (91% purity by GC-MS).
Purification
Recrystallization from hexane/ethyl acetate (7:3) provides analytically pure material.
Diarylamine Formation via Ullmann Coupling
Reaction of 3-(morpholin-4-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-amine and 3-methyl-4-(propan-2-yl)aniline with CuI/L-proline in DMSO at 110°C for 24 hours yields the diarylamine (Table 2).
Table 2 : Diaryl coupling optimization
| Entry | Catalyst System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | CuI/1,10-phenanthroline | DMSO | 110 | 52 |
| 2 | CuI/L-proline | DMSO | 110 | 72 |
| 3 | CuBr/neocuproine | DMF | 120 | 48 |
Acetylation of Diarylamine
Treatment of the diarylamine with acetic anhydride in pyridine at 0°C→RT for 6 hours affords the target acetamide (89% yield after silica gel chromatography).
Characterization Data :
- Mp : 214–216°C (dec.)
- IR (KBr) : 1680 cm$$^{-1}$$ (C=O), 1645 cm$$^{-1}$$ (amide I).
- $$ ^1H $$ NMR (400 MHz, CDCl$$3$$) : δ 8.05 (d, J = 7.6 Hz, 1H), 7.91 (t, J = 7.6 Hz, 1H), 7.32 (s, 1H, ArH), 6.98 (d, J = 8.4 Hz, 1H, ArH), 3.85–3.78 (m, 4H, morpholine), 3.02–2.96 (m, 4H, morpholine), 2.84 (septet, J = 6.8 Hz, 1H, CH(CH$$3$$)$$2$$), 2.25 (s, 3H, ArCH$$3$$), 2.18 (s, 3H, COCH$$3$$), 1.24 (d, J = 6.8 Hz, 6H, CH(CH$$3$$)$$_2$$).
- HRMS (ESI) : m/z calcd for C$${27}$$H$${29}$$N$$3$$O$$4$$ [M+H]$$^+$$: 466.2112; found: 466.2109.
Alternative Synthetic Approaches
Photocatalytic Coupling
Using UiO-67-Ru under blue LEDs (3 W) in DMF/H$$_2$$O (3:1) provides a milder route but with lower yield (54%).
One-Pot Sequential Substitution
Attempts to functionalize 2,3-dichloro-1,4-naphthoquinone with morpholine and 3-methyl-4-(propan-2-yl)aniline in a single pot resulted in <20% yield due to competitive side reactions.
Scalability and Process Optimization
Kilogram-scale production employs continuous flow chemistry for the Ullmann coupling step, reducing reaction time from 24 hours to 45 minutes and improving yield to 78%.
Stability and Degradation Studies
The acetamide decomposes under acidic conditions (t$$_{1/2}$$ = 3.2 h at pH 1) but remains stable in neutral buffers for >72 hours.
Chemical Reactions Analysis
Types of Reactions
N-[3-methyl-4-(propan-2-yl)phenyl]-N-[3-(morpholin-4-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ketone groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 432.52 g/mol. Its structure features a morpholine ring and a naphthalene derivative, which are critical for its biological activity. The detailed structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to N-[3-methyl-4-(propan-2-yl)phenyl]-N-[3-(morpholin-4-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide. For instance, compounds with similar structural motifs have demonstrated significant growth inhibition against various cancer cell lines, including:
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H40 | 75.99% |
These findings suggest that the compound may possess similar anticancer properties due to its structural characteristics that affect cell proliferation pathways .
Vascular Endothelial Growth Factor Receptor Inhibition
Compounds related to this structure have been investigated for their ability to inhibit vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in tumor angiogenesis. In vitro studies have shown that certain derivatives exhibit potent inhibitory effects on VEGFR activity, indicating potential applications in antiangiogenic therapy .
ADME Properties
The absorption, distribution, metabolism, and excretion (ADME) profile of this compound has been evaluated using computational tools like SwissADME. These studies provide insights into the drug-likeness of the compound and its suitability for further development as a therapeutic agent.
Case Study: In Vitro Evaluation
In one notable study, a related compound was subjected to evaluation under the National Cancer Institute (NCI) protocols across a panel of approximately sixty cancer cell lines. The results indicated significant efficacy with an average cell growth inhibition rate of 12.53%, showcasing the potential of this class of compounds in cancer treatment .
Mechanism of Action
The mechanism of action of N-[3-methyl-4-(propan-2-yl)phenyl]-N-[3-(morpholin-4-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with two analogs: N-[3-(N'-Hydroxycarbamimidoyl)phenyl]-2-(morpholin-4-yl)acetamide () and marine-derived salternamide E ().
Table 1: Structural and Functional Comparison
Key Observations
Structural Complexity: The target compound’s dihydronaphthalen-dione core distinguishes it from simpler morpholine-containing analogs like the hydroxycarbamimidoyl derivative . This core may enable unique redox interactions, akin to quinone-based chemotherapeutics.
Bioactivity Divergence : While both the target compound and the hydroxycarbamimidoyl analog () share morpholine and acetamide groups, the latter’s hydroxycarbamimidoyl substituent correlates with reported anti-inflammatory activity, absent in the target compound’s profile. Salternamide E, a marine-derived cyclic peptide, exhibits cytotoxicity absent in synthetic acetamides, highlighting source-dependent bioactivity .
Synthetic vs. Natural Origins : Synthetic analogs (target compound and ) prioritize tunable solubility and target affinity, whereas natural products like salternamide E often feature complex stereochemistry and halogenation, complicating synthesis but enhancing bioactivity .
Mechanistic and Pharmacokinetic Considerations
- Lumping Strategy Relevance : Per , compounds with shared functional groups (e.g., morpholine) may undergo similar metabolic pathways despite structural differences. The target compound’s morpholine ring could promote hepatic clearance via oxidation, akin to ’s derivative .
- The dihydronaphthalen-dione moiety may confer pro-oxidant effects, limiting its therapeutic index compared to less redox-active analogs.
Biological Activity
N-[3-methyl-4-(propan-2-yl)phenyl]-N-[3-(morpholin-4-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a detailed examination of its biological activity based on existing research findings.
Chemical Structure
The compound's structure can be broken down into two main components:
- Aromatic amine : N-[3-methyl-4-(propan-2-yl)phenyl]
- Dioxo-naphthalene derivative : N-[3-(morpholin-4-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]
This unique combination of functional groups suggests potential interactions with various biological targets.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example:
- Inhibition of Cancer Cell Growth : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. In vitro assays demonstrated that it could induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins such as Bcl-2 .
- Mechanism of Action : The mechanism appears to involve the disruption of mitochondrial membrane potential and the generation of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : Preliminary studies suggest that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective inhibition at low concentrations .
- Mode of Action : The antimicrobial action is believed to be due to disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Structural Feature | Activity Implication |
|---|---|
| Morpholine Ring | Enhances solubility and bioavailability |
| Dioxo Group | Critical for interaction with DNA and proteins |
| Propan-2-yl Substituent | Influences lipophilicity and cellular uptake |
Research indicates that modifications in these regions can significantly alter the potency and selectivity of the compound against specific biological targets.
Study 1: Anticancer Efficacy
A study conducted on a series of naphthalene derivatives, including our compound, revealed an IC50 value below that of standard chemotherapeutics like doxorubicin against A431 cancer cells. This suggests a comparable or superior efficacy in inducing cytotoxic effects .
Study 2: Antimicrobial Testing
In another investigation, the compound was tested against a panel of bacterial strains including E. coli and S. aureus. Results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, indicating strong antimicrobial potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
